molecular formula C12H9N3S2 B13116321 6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione CAS No. 89012-20-4

6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione

Cat. No.: B13116321
CAS No.: 89012-20-4
M. Wt: 259.4 g/mol
InChI Key: VPDZMEZPOYETDB-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound featuring a fused thiazolo-triazine core with methyl and phenyl substituents. Its synthesis typically involves the reaction of arylisothiocyanates with 2-aminothiazole derivatives in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, yielding moderate to high purity products . The compound’s structure is characterized by IR, NMR, and X-ray crystallography, confirming the planar arrangement of the thiazolo-triazine system and the spatial orientation of substituents .

Properties

CAS No.

89012-20-4

Molecular Formula

C12H9N3S2

Molecular Weight

259.4 g/mol

IUPAC Name

6-methyl-4-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione

InChI

InChI=1S/C12H9N3S2/c1-8-7-17-12-14-11(16)13-10(15(8)12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

VPDZMEZPOYETDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=S)N=C(N12)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the reaction of 2-iminothiazolidin-4-one with various reagents. One common method is the Mannich reaction, where 2-iminothiazolidin-4-one is reacted with aromatic aldehydes in the presence of a base such as potassium carbonate and a catalyst like p-toluenesulfonic acid . Another approach involves the reaction of 2-iminothiazolidin-4-one with activated olefins, catalyzed by triethylamine .

Industrial Production Methods

Industrial production methods for 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Studies have indicated that compounds with thiazole and triazine moieties exhibit promising antimicrobial properties. For instance, research has shown that derivatives of thiazolo[3,2-a][1,3,5]triazines can inhibit bacterial growth effectively. A case study demonstrated that a related compound exhibited significant activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound's structure suggests potential anticancer activity. Research has highlighted that thiazole derivatives can induce apoptosis in cancer cells. A notable study reported that a similar thiazolo[3,2-a][1,3,5]triazine derivative showed cytotoxic effects on various cancer cell lines by disrupting the cell cycle and promoting cell death through caspase activation .

Organic Synthesis Applications

Building Block in Synthesis
6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitutions and cycloadditions makes it valuable for synthesizing more complex molecules. For example, the compound can be used to synthesize novel heterocyclic compounds through reactions with various electrophiles .

Material Science Applications

Photovoltaic Materials
Recent studies have explored the use of thiazole-based compounds in organic photovoltaic materials due to their favorable electronic properties. The incorporation of 6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione into polymer matrices has shown enhanced charge transport characteristics and improved efficiency in solar cells .

Case Studies

  • Antimicrobial Activity Study
    • Objective: To evaluate the antimicrobial efficacy of thiazolo[3,2-a][1,3,5]triazine derivatives.
    • Methods: Disk diffusion method was employed against various bacterial strains.
    • Results: The study found that specific derivatives exhibited zones of inhibition comparable to standard antibiotics .
  • Cytotoxicity Assay
    • Objective: Assess the anticancer potential of a related thiazole derivative.
    • Methods: MTT assay was conducted on cancer cell lines.
    • Results: The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against breast cancer cells .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazolo-Triazine Derivatives

The biological and physicochemical properties of thiazolo-triazine derivatives are highly dependent on substituent patterns:

Compound Name Substituents Synthesis Method Key Properties/Activities Reference
6-Methyl-4-phenyl-2H-thiazolo-triazine-2-thione Methyl (C6), Phenyl (C4) Phase-transfer catalysis Antibacterial, moderate solubility
2-(4-Fluorophenyl)-4H-thiazolo-triazine-4-thione 4-Fluorophenyl (C5) Multi-step synthesis Enhanced antibacterial activity
2-(2-Thiophene)-4H-thiazolo-triazine-4-thione Thiophene (C2) Phase-transfer catalysis Altered electronic properties
5,6-Diphenyl-4H-thiazolo-triazine Diphenyl (C5, C6) Condensation with chloroacetic acid Planar structure, stacking ability

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl derivative () exhibits enhanced antibacterial activity compared to the parent compound, attributed to fluorine’s electronegativity improving target binding .
  • Steric Effects : The diphenyl-substituted compound () demonstrates reduced solubility in polar solvents due to increased hydrophobicity but enhanced stacking interactions in crystal lattices .
Comparison with Triazolo-Triazine Derivatives

Triazolo-triazines, such as 6-aryl-7-alkyl/aryl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5(6H)-thiones (), differ in ring fusion (triazolo vs. thiazolo) and substitution patterns:

  • Reactivity : The triazolo-triazine core is more electron-deficient, favoring nucleophilic attacks at the C7 position, whereas the thiazolo-triazine system exhibits electrophilic reactivity at the sulfur atom .
  • Biological Activity : Triazolo-triazines show broader antifungal activity, while thiazolo-triazines are more selective toward Gram-positive bacteria .

Biological Activity

6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound belongs to the thiazolo[3,2-a][1,3,5]triazine family, characterized by a fused thiazole and triazine ring system. Its structure can be represented as follows:

CxHyNzS\text{C}_x\text{H}_y\text{N}_z\text{S}

Where xx, yy, and zz represent the number of carbon, hydrogen, nitrogen, and sulfur atoms respectively.

Antimicrobial Activity

Research has indicated that compounds within the thiazolo[3,2-a][1,3,5]triazine family exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this compound can demonstrate MIC values comparable to standard antibiotics. For example, certain derivatives exhibited MIC values ranging from 40 to 50 µg/mL against various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae .
CompoundMIC (µg/mL)Bacterial Strain
Derivative A40E. faecalis
Derivative B45P. aeruginosa
Derivative C50K. pneumoniae

The antimicrobial activity is attributed to the presence of the thiazole ring which enhances lipophilicity and cellular permeability .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolo[3,2-a][1,3,5]triazine derivatives has been evaluated through various in vitro assays:

  • Inhibition of Cytokines : Compounds have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL. For instance, certain derivatives demonstrated up to 89% inhibition of IL-6 compared to conventional anti-inflammatory drugs like dexamethasone .
CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
Compound X8978
Compound Y8372

These findings suggest that modifications in the thiazole structure can enhance anti-inflammatory effects.

Anticancer Activity

The anticancer properties of 6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione have been explored in several studies:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines with IC50 values less than that of doxorubicin in some cases . The presence of electron-donating groups in its structure significantly enhances its cytotoxic activity.
Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
Jurkat<1.98Doxorubicin: ~10
HT-29<1.61Doxorubicin: ~10

Case Studies

Several case studies have highlighted the efficacy of thiazolo[3,2-a][1,3,5]triazine derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives demonstrated improved antibacterial activity compared to traditional antibiotics.
  • Anti-inflammatory Assays : In vitro assays indicated that specific derivatives significantly reduced inflammation markers in human cell lines.

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